WAY 163909, chemically known as (7bR,10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole, is a potent and selective agonist for the serotonin 5-hydroxytryptamine 2C receptor (5-HT2C). This compound has been extensively studied for its potential therapeutic applications in psychiatric disorders such as schizophrenia and obesity. Its unique pharmacological profile allows it to modulate neurotransmitter systems without significant extrapyramidal side effects typically associated with antipsychotic medications .
WAY 163909 was developed as part of research into serotonin receptor agonists. It is classified under the category of psychoactive substances that target serotonin receptors, specifically the 5-HT2C subtype. The compound has shown promise in animal models for its antipsychotic-like effects and its role in the modulation of addictive behaviors related to drugs such as nicotine and methamphetamine .
The molecular formula of WAY 163909 is C14H18N2, with a molar mass of 214.31 g/mol. The compound features a complex bicyclic structure that is characteristic of many serotonin receptor agonists. The specific stereochemistry at the 7b and 10a positions is crucial for its binding affinity and selectivity towards the 5-HT2C receptor .
WAY 163909 participates in various biochemical reactions primarily involving serotonin and dopamine metabolism. It has been shown to influence levels of serotonin's metabolite, 5-hydroxyindoleacetic acid, as well as dopamine metabolites like 3,4-dihydroxyphenylacetic acid and homovanillic acid. These interactions highlight its role in modulating neurotransmitter systems, which may contribute to its therapeutic effects in psychiatric conditions .
The mechanism of action of WAY 163909 involves selective binding to the 5-HT2C receptor. Upon binding, it activates intracellular signaling pathways that lead to alterations in neurotransmitter release patterns. This selective activation decreases mesolimbic dopamine levels while sparing nigrostriatal pathways, which is significant for minimizing side effects commonly associated with antipsychotic drugs. The compound's ability to rebalance neurotransmitter systems may explain its efficacy in treating conditions like schizophrenia and depression .
WAY 163909 has been investigated for various scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: